![molecular formula C12H23NO B13403634 2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol](/img/structure/B13403634.png)
2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol is a bicyclic compound with the molecular formula C9H17NO. This compound is characterized by a bicyclo[2.2.1]heptane framework, which is a common structural motif in organic chemistry. The presence of a dimethylamino group and a hydroxyl group on the bicyclic structure imparts unique chemical properties to this compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol typically involves the reaction of a suitable bicyclic precursor with dimethylamine. One common method involves the use of a bicyclo[2.2.1]heptan-2-one derivative, which undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bicyclic structure provides rigidity and specificity to its binding . The compound may modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A related compound with a similar bicyclic structure but lacking the dimethylamino group.
Camphor: Another bicyclic compound with a ketone functional group.
Sordarins: Natural products containing a bicyclo[2.2.1]heptane core.
Uniqueness
2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol is unique due to the presence of both a dimethylamino group and a hydroxyl group on the bicyclic framework. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound .
特性
分子式 |
C12H23NO |
|---|---|
分子量 |
197.32 g/mol |
IUPAC名 |
3-(dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C12H23NO/c1-11(2)8-6-7-12(11,3)10(14)9(8)13(4)5/h8-10,14H,6-7H2,1-5H3 |
InChIキー |
ZDEYHASQASZDRQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(C2N(C)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


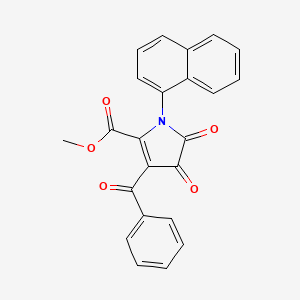
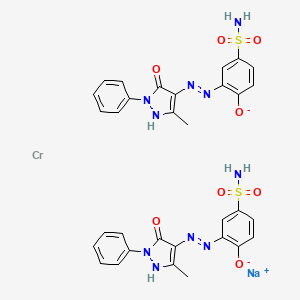
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13403576.png)
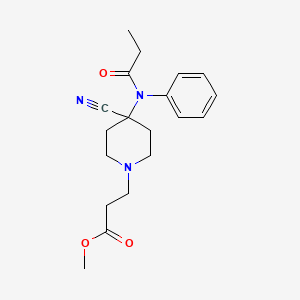
![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)
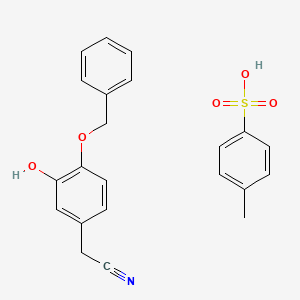
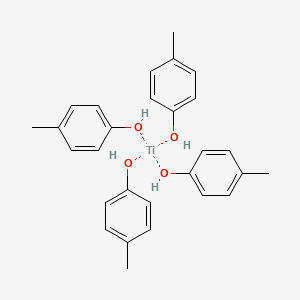
![Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone](/img/structure/B13403597.png)
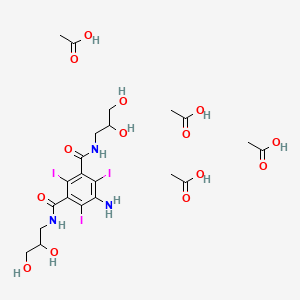
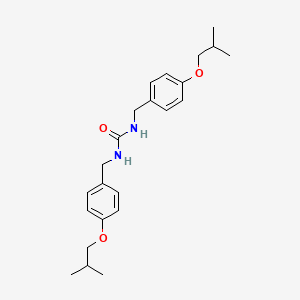
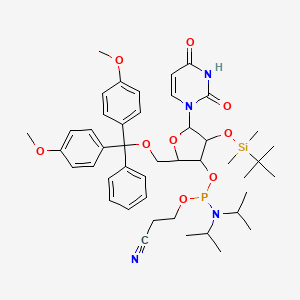
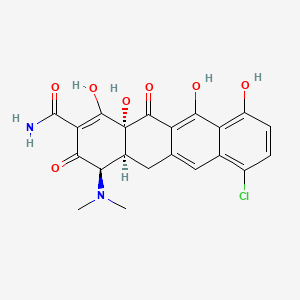
![6-fluorospiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B13403625.png)
![N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin](/img/structure/B13403631.png)
